1,4-Dibenzoylthiosemicarbazide
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Overview
Description
1,4-Dibenzoylthiosemicarbazide is a chemical compound belonging to the thiosemicarbazide family Thiosemicarbazides are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibenzoylthiosemicarbazide can be synthesized through the reaction of thiosemicarbazide with benzoyl chloride in a basic medium. The reaction typically involves the following steps:
- Dissolve thiosemicarbazide in a suitable solvent, such as ethanol or methanol.
- Add benzoyl chloride dropwise to the solution while maintaining a basic pH using a base like sodium hydroxide.
- Stir the reaction mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with cold solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibenzoylthiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiosemicarbazide derivatives with different functional groups.
Substitution: Substitution reactions with electrophiles can introduce new substituents on the benzoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the benzoyl rings .
Scientific Research Applications
1,4-Dibenzoylthiosemicarbazide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Materials Science: The compound is used in the synthesis of novel materials with unique properties, such as metal-organic frameworks and coordination polymers.
Biological Research: It is employed in studies exploring its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,4-dibenzoylthiosemicarbazide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death. In antifungal applications, it disrupts fungal cell membrane integrity, causing cell lysis . The compound’s ability to form coordination complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibenzoylthiosemicarbazide: Similar in structure but differs in the position of the benzoyl groups.
4-Phenyl-1-(1-methyl-4-nitroimidazol-2-yl)carbonylthiosemicarbazide: Known for its high anthelmintic activity.
4-(3-Chlorophenyl)-1-(1-methyl-4-nitroimidazol-2-yl)carbonylthiosemicarbazide: Exhibits strong anthelmintic properties.
Uniqueness
1,4-Dibenzoylthiosemicarbazide stands out due to its unique combination of benzoyl groups at the 1 and 4 positions, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with metal ions and its broad-spectrum antibacterial and antifungal activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
N-(benzamidocarbamothioyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMPRZIPWCSJCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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